molecular formula C21H26O4 B1218156 Malabaricone B CAS No. 63335-24-0

Malabaricone B

Cat. No.: B1218156
CAS No.: 63335-24-0
M. Wt: 342.4 g/mol
InChI Key: KOAPDMKKECXPHX-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Malabaricone B can serve as a lead compound for developing novel α-glucosidase inhibitors.

      Biology: Its antimicrobial properties make it relevant for studying microbial resistance mechanisms.

      Medicine: Research may explore its potential in antidiabetic therapies and cancer treatment.

      Industry: Applications in functional foods, nutraceuticals, and pharmaceuticals are worth investigating.

  • Mechanism of Action

    Target of Action

    Malabaricone B, a naturally occurring diarylnonanoid found in Myristica, has been identified as an inhibitor of sphingomyelin synthase 1 and 2 . These enzymes play a crucial role in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes. It also exhibits potent activity against various bacteria such as S. aureus, B. subtilis, and S. durans, and fungi like C. albicans .

    Mode of Action

    This compound interacts with its targets, leading to a series of biochemical changes. It inhibits sphingomyelin synthase, thereby disrupting the balance of sphingolipids in the cell membrane . This compound also exhibits bactericidal activity, with rapid killing kinetics against S. aureus . It displays equal efficacy against multidrug-resistant clinical isolates of S. aureus and Enterococci .

    Biochemical Pathways

    The compound’s action affects several biochemical pathways. It increases the levels of intracellular reactive oxygen species (ROS) and induces apoptosis in A549 cells . This is associated with an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins BCL-2 and BCL-XL . This triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3 .

    Pharmacokinetics

    Its bioavailability and efficacy in vivo have been demonstrated in murine models of infection .

    Result of Action

    The action of this compound results in several molecular and cellular effects. It also reduces the formation of thiobarbituric acid reactive substrates (TBARS) in rat liver mitochondria . In a mouse model of indomethacin-induced gastric ulcer, this compound reduces stomach ulceration .

    Action Environment

    It has been shown to be effective in both in vitro and in vivo environments

    Biochemical Analysis

    Biochemical Properties

    Malabaricone B plays a crucial role in various biochemical reactions. It is known to inhibit sphingomyelin synthase 1 and 2 with IC50 values of 3.5 and 2.5 µM, respectively, in fibroblast cell lysates . Additionally, this compound exhibits antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus durans, as well as fungal strains like Candida albicans . The compound interacts with enzymes and proteins involved in these pathways, leading to its diverse biological effects.

    Cellular Effects

    This compound has profound effects on various cell types and cellular processes. It induces cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (malignant melanoma), and Jurkat (T cell leukemia) without affecting non-cancerous cells like INT407 (intestinal), HEK293 (kidney), and WI-38 (lung fibroblast) cells . The compound increases intracellular reactive oxygen species (ROS) levels, leading to apoptosis in A549 cells . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

    Molecular Mechanism

    The molecular mechanism of this compound involves several key interactions at the molecular level. It triggers the mitochondrial apoptotic pathway by increasing BAX levels and decreasing BCL-2 and BCL-XL levels in A549 cells . This leads to the release of cytochrome c and activation of caspase-9 and caspase-3, culminating in apoptosis . This compound also inhibits sphingomyelin synthase, affecting sphingolipid metabolism and contributing to its antimicrobial properties .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its biological activity for extended periods. In vitro studies have shown that this compound maintains its cytotoxic effects on cancer cells and antimicrobial activity against pathogens over time . Long-term studies indicate that the compound does not degrade rapidly and continues to exert its effects on cellular function.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In a mouse model of indomethacin-induced gastric ulcer, this compound at doses of 10, 15, and 20 mg/kg reduced stomach ulceration . Higher doses of the compound have been associated with increased efficacy in reducing bacterial infections and tumor growth in animal models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It inhibits sphingomyelin synthase, affecting the synthesis of sphingomyelin and other sphingolipids . This inhibition leads to alterations in metabolic flux and metabolite levels, contributing to the compound’s antimicrobial and anticancer properties.

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with cellular membranes and other biomolecules, affecting its overall bioavailability and efficacy.

    Subcellular Localization

    This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets mitochondria, where it induces mitochondrial damage and triggers the apoptotic pathway . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria, enhancing its cytotoxic effects on cancer cells.

    Preparation Methods

      Synthetic Routes: The specific synthetic routes for Malabaricone B are not widely documented. it is naturally present in certain plants.

      Industrial Production: Industrial-scale production methods are not well-established due to its natural occurrence.

  • Chemical Reactions Analysis

      Reactivity: Malabaricone B undergoes various reactions, including , , and .

      Common Reagents and Conditions: Detailed reagents and conditions are scarce, but further research could explore these aspects.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type.

  • Comparison with Similar Compounds

      Uniqueness: Malabaricone B’s unique features lie in its natural origin, α-glucosidase inhibition, and diverse bioactivities.

      Similar Compounds: While this compound stands out, other diarylnonanoids and phenylacylphenols exist in the same class.

    Properties

    IUPAC Name

    1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KOAPDMKKECXPHX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80212720
    Record name Malabaricone B
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80212720
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    342.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    63335-24-0
    Record name Malabaricone B
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=63335-24-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Malabaricone B
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Malabaricone B
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Malabaricone B
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80212720
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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